FMOC-L-Histidine

Übersicht

Beschreibung

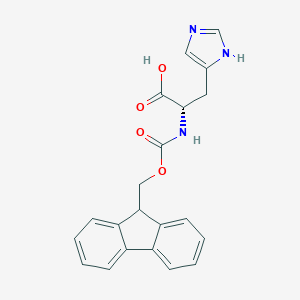

N-α-Fluorenylmethyloxycarbonyl-L-histidine, commonly known as FMOC-L-Histidine, is a derivative of the amino acid histidine. It is widely used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The FMOC group serves as a protective group for the amino group of histidine, preventing unwanted side reactions during peptide chain assembly.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-L-Histidine typically involves the protection of the amino group of histidine with the FMOC group. This is achieved through a reaction between histidine and fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or chromatography to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

FMOC-L-Histidine undergoes various chemical reactions, including:

Deprotection: The FMOC group can be removed under basic conditions using reagents such as piperidine or piperazine.

Coupling Reactions: this compound can participate in peptide bond formation through coupling reactions with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for FMOC group removal.

Coupling: DCC and HOBt in DMF or DCM are used for peptide bond formation.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : FMOC-L-Histidine is a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). Its use allows for the creation of complex peptides with high purity and yield.

Applications :

- Solid-Phase Peptide Synthesis : this compound facilitates the stepwise assembly of peptides on solid supports. Its protective group can be easily removed under mild conditions, enabling the sequential addition of amino acids.

- Example Case Study : A study demonstrated the successful synthesis of histidine-rich peptides using this compound, achieving over 90% purity as assessed by HPLC .

Drug Development

Overview : The compound plays a significant role in pharmaceutical research, particularly in designing histidine-containing peptides that enhance drug solubility and stability.

Applications :

- Therapeutic Peptides : this compound is used to develop peptide-based drugs that are more effective due to improved pharmacokinetics.

- Example Case Study : Research indicated that histidine-containing peptides synthesized with this compound exhibited increased solubility and stability in physiological conditions, enhancing their therapeutic potential .

Bioconjugation

Overview : this compound is employed in bioconjugation processes to attach drugs or imaging agents to proteins, thereby enhancing their functionality.

Applications :

- Targeted Drug Delivery Systems : The compound aids in creating conjugates that improve the delivery of therapeutic agents to specific tissues.

- Example Case Study : A study highlighted the use of this compound in conjugating therapeutic peptides to antibodies, resulting in improved targeting and reduced off-target effects .

Protein Engineering

Overview : In protein engineering, this compound is valuable for designing novel proteins with specific properties.

Applications :

- Enzyme Design : The compound is used to introduce histidine residues into proteins, which can act as catalytic sites or facilitate metal ion binding.

- Example Case Study : Research involving engineered enzymes containing histidine residues showed enhanced catalytic activity and stability under various conditions .

Wirkmechanismus

The mechanism of action of FMOC-L-Histidine revolves around its ability to form peptide bonds. The FMOC group protects the amino group of histidine during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with carboxyl groups of other amino acids to form peptide bonds. This process is facilitated by coupling reagents like DCC and HOBt, which activate the carboxyl group for nucleophilic attack by the amino group .

Vergleich Mit ähnlichen Verbindungen

FMOC-L-Histidine is compared with other FMOC-protected amino acids such as:

FMOC-L-Lysine: Similar to this compound, FMOC-L-Lysine is used in peptide synthesis but has a different side chain that affects its reactivity and solubility.

FMOC-L-Arginine: This compound has a guanidinium group in its side chain, making it more basic and reactive in certain coupling reactions compared to this compound.

FMOC-L-Tyrosine: FMOC-L-Tyrosine has a phenolic side chain, which can participate in additional reactions such as phosphorylation.

This compound is unique due to its imidazole side chain, which can participate in hydrogen bonding and metal coordination, making it valuable in the synthesis of peptides with specific structural and functional properties .

Biologische Aktivität

FMOC-L-Histidine is a derivative of the amino acid histidine, commonly used in peptide synthesis due to its unique properties. This article explores the biological activity of this compound, highlighting its role in various biochemical processes, its interaction with other compounds, and its potential applications in research and medicine.

Overview of this compound

FMOC (Fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions during the coupling of amino acids. Histidine, an essential amino acid, is notable for its imidazole side chain, which plays a crucial role in enzyme catalysis and metal ion binding. The combination of FMOC with L-Histidine allows for controlled synthesis and manipulation of peptides.

1. Enzyme Mimicry and Catalytic Activity

Recent studies have shown that histidine can modulate the assembly of peptide nanomaterials, leading to enzyme-like catalytic properties. For instance, this compound has been found to facilitate the formation of nanofilaments from Fmoc-diphenylalanine peptides, exhibiting peroxidase-like activity that catalyzes the generation of reactive oxygen species (ROS) . This property suggests potential applications in designing nanomaterials for biochemical sensing and therapeutic interventions.

2. Antioxidant Properties

Histidine and its derivatives are known for their antioxidant capabilities. Research indicates that modifications to histidine can enhance its radical scavenging abilities. For example, substituting histidine with 2-thiohistidine in peptides has been shown to significantly increase antioxidant activity, suggesting that this compound could be utilized to develop more effective antioxidant peptides .

3. Metal Binding Capacity

The imidazole side chain of histidine is capable of coordinating with metal ions, which is vital for various biological processes. Studies have demonstrated that this compound can bind to metal ions, potentially influencing enzymatic activities and stability . This characteristic is particularly relevant in the context of metalloproteins and could be harnessed for drug development targeting metal-dependent enzymes.

Case Study 1: Modulation of Peptide Assembly

A study focused on the interaction between this compound and Fmoc-diphenylalanine revealed that histidine promotes the transition from nanorods to nanofilaments through electrostatic interactions and hydrogen bonding. This transformation enhances the material's catalytic properties, making it a candidate for applications in nanomedicine .

Case Study 2: Antioxidant Peptide Development

In a comparative study on antioxidant activities, peptides containing this compound were evaluated alongside their 2-thiohistidine counterparts. The results indicated that while both exhibited antioxidant properties, modifications incorporating this compound showed promising potential for enhancing radical scavenging capabilities .

Data Table: Comparative Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPVCUJLVXZPW-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427070 | |

| Record name | FMOC-L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116611-64-4 | |

| Record name | FMOC-L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-4-yl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is an efficient method for synthesizing the active ester of Fmoc-L-Histidine for peptide synthesis?

A2: A study demonstrated an effective method for synthesizing the active ester of this compound using tetrahydrofuran (THF) as the solvent and 2-(7-azobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as the condensation reagent. [] Optimal conditions involved a 1:1.2 molar ratio of Fmoc-His-OH to HATU in THF at room temperature, yielding approximately 80% of the desired active ester with over 85% purity. [] This method offers a simplified approach compared to traditional techniques and can be further explored for other protected amino acid active esters.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.